4-Chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3(2H)-one
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Overview
Description
4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone class. Compounds in this class are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyridazine, ethyl bromide, and p-tolylpropanol.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) or silver nitrate (AgNO3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-ethyl-5-(1-(p-tolyl)propoxy)pyridazin-3(2H)-one: can be compared with other pyridazinone derivatives, such as:
Uniqueness
Structural Features: The presence of the p-tolyl group and the specific substitution pattern on the pyridazinone ring make it unique.
Biological Activity: Its unique structure may confer distinct biological activities compared to similar compounds.
Properties
CAS No. |
88093-61-2 |
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Molecular Formula |
C16H19ClN2O2 |
Molecular Weight |
306.79 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-[1-(4-methylphenyl)propoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-4-13(12-8-6-11(3)7-9-12)21-14-10-18-19(5-2)16(20)15(14)17/h6-10,13H,4-5H2,1-3H3 |
InChI Key |
UPYKUDSZHAURQC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)OC2=C(C(=O)N(N=C2)CC)Cl |
Origin of Product |
United States |
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